molecular formula C14H12N2O4S2 B13374756 Methyl 3-{[2-(methoxycarbonyl)-3-pyridinyl]disulfanyl}-2-pyridinecarboxylate

Methyl 3-{[2-(methoxycarbonyl)-3-pyridinyl]disulfanyl}-2-pyridinecarboxylate

Cat. No.: B13374756
M. Wt: 336.4 g/mol
InChI Key: IWYFXTPZSOZZLH-UHFFFAOYSA-N
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Description

Methyl 3-{[2-(methoxycarbonyl)-3-pyridinyl]disulfanyl}-2-pyridinecarboxylate is a complex organic compound with the molecular formula C14H12N2O4S2 It is characterized by the presence of two pyridine rings connected by a disulfide bond, with methoxycarbonyl groups attached to the pyridine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-{[2-(methoxycarbonyl)-3-pyridinyl]disulfanyl}-2-pyridinecarboxylate typically involves the formation of the disulfide bond between two pyridine derivatives. One common method involves the reaction of 3-mercapto-2-pyridinecarboxylic acid with methyl chloroformate to form the corresponding methyl ester. This intermediate is then oxidized to form the disulfide bond, resulting in the final product. The reaction conditions often include the use of oxidizing agents such as hydrogen peroxide or iodine in the presence of a base like sodium hydroxide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-{[2-(methoxycarbonyl)-3-pyridinyl]disulfanyl}-2-pyridinecarboxylate can undergo various chemical reactions, including:

    Oxidation: The disulfide bond can be oxidized to form sulfonic acids.

    Reduction: The disulfide bond can be reduced to form thiols.

    Substitution: The methoxycarbonyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, iodine, or other oxidizing agents in the presence of a base.

    Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: Nucleophiles such as amines or alcohols under basic conditions.

Major Products

    Oxidation: Formation of sulfonic acids.

    Reduction: Formation of thiols.

    Substitution: Formation of derivatives with various functional groups replacing the methoxycarbonyl groups.

Scientific Research Applications

Methyl 3-{[2-(methoxycarbonyl)-3-pyridinyl]disulfanyl}-2-pyridinecarboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of Methyl 3-{[2-(methoxycarbonyl)-3-pyridinyl]disulfanyl}-2-pyridinecarboxylate involves its interaction with molecular targets such as enzymes and receptors. The disulfide bond can undergo redox reactions, which may modulate the activity of target proteins. Additionally, the pyridine rings can interact with specific binding sites, influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-{[2-(methoxycarbonyl)-3-pyridinyl]sulfanyl}-2-pyridinecarboxylate: Similar structure but with a single sulfur atom instead of a disulfide bond.

    Methyl 3-{[2-(methoxycarbonyl)-3-pyridinyl]disulfanyl}-benzoate: Similar structure but with a benzoate group instead of a pyridinecarboxylate group.

Uniqueness

Methyl 3-{[2-(methoxycarbonyl)-3-pyridinyl]disulfanyl}-2-pyridinecarboxylate is unique due to its disulfide bond connecting two pyridine rings, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C14H12N2O4S2

Molecular Weight

336.4 g/mol

IUPAC Name

methyl 3-[(2-methoxycarbonylpyridin-3-yl)disulfanyl]pyridine-2-carboxylate

InChI

InChI=1S/C14H12N2O4S2/c1-19-13(17)11-9(5-3-7-15-11)21-22-10-6-4-8-16-12(10)14(18)20-2/h3-8H,1-2H3

InChI Key

IWYFXTPZSOZZLH-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C=CC=N1)SSC2=C(N=CC=C2)C(=O)OC

Origin of Product

United States

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